Dantrolene sodium salt hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

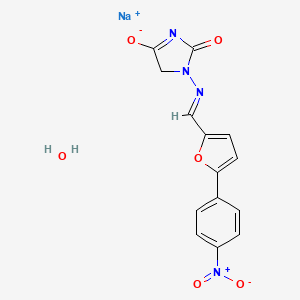

Dantrolene sodium salt hydrate is a compound primarily known for its muscle relaxant properties. It is used to treat conditions such as malignant hyperthermia, a life-threatening reaction to certain drugs used during surgery, and muscle spasticity associated with conditions like multiple sclerosis, cerebral palsy, and spinal cord injuries . The compound works by inhibiting the release of calcium ions from the sarcoplasmic reticulum in muscle cells, thereby reducing muscle contractions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dantrolene sodium salt hydrate is synthesized by the reaction of 1-[(5-(4-nitrophenyl)-2-furanyl)methylene]amino]-2,4-imidazolidinedione with sodium hydroxide. The reaction involves the insertion of a phenyl ring between the nitro and furan components of nitrofurantoin .

Industrial Production Methods: Industrial production of this compound involves the same synthetic route but on a larger scale. The compound is typically produced in a controlled environment to ensure purity and consistency. The final product is an orange crystalline solid that is slightly soluble in water .

Chemical Reactions Analysis

Types of Reactions: Dantrolene sodium salt hydrate undergoes several types of chemical reactions, including:

Oxidation: The nitro group in the compound can be reduced to an amino group under specific conditions.

Substitution: The furan ring can undergo substitution reactions with various electrophiles

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Substitution: Electrophiles such as halogens can be used in substitution reactions

Major Products:

Oxidation: The major product is the corresponding amino derivative.

Substitution: The major products depend on the electrophile used in the reaction

Scientific Research Applications

Dantrolene sodium salt hydrate has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in various analytical techniques.

Biology: The compound is used to study calcium ion release mechanisms in muscle cells.

Medicine: It is extensively used in the treatment of malignant hyperthermia and muscle spasticity.

Industry: The compound is used in the development of new muscle relaxants and other pharmaceuticals .

Mechanism of Action

Dantrolene sodium salt hydrate exerts its effects by binding to the ryanodine receptor 1 (RYR1) in the sarcoplasmic reticulum of muscle cells. This binding inhibits the release of calcium ions, which are essential for muscle contraction. By reducing the intracellular calcium concentration, the compound decreases muscle contractions and provides relief from muscle spasticity and malignant hyperthermia .

Comparison with Similar Compounds

Phenytoin: Another hydantoin derivative, but primarily used as an antiepileptic drug.

Nitrofurantoin: An antibiotic with a similar chemical structure but different pharmacological properties

Uniqueness: Dantrolene sodium salt hydrate is unique in its ability to specifically target the ryanodine receptor and inhibit calcium ion release, making it the only clinically available drug for the treatment of malignant hyperthermia .

Properties

Molecular Formula |

C14H11N4NaO6 |

|---|---|

Molecular Weight |

354.25 g/mol |

IUPAC Name |

sodium;3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate;hydrate |

InChI |

InChI=1S/C14H10N4O5.Na.H2O/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;;/h1-7H,8H2,(H,16,19,20);;1H2/q;+1;/p-1/b15-7+;; |

InChI Key |

RLFHDWDXQUVXPW-YVCISUPJSA-M |

SMILES |

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.[Na+] |

Isomeric SMILES |

C1C(=NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.[Na+] |

Canonical SMILES |

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.[Na+] |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Chloro-2-(4-chloro-3-methylphenoxy)phenyl]methanamine hydrochloride](/img/structure/B2490701.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2490702.png)

![2-(3-fluoro-4-methylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2490705.png)

![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B2490706.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2490707.png)

![N-(2-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2490710.png)

![3-(Benzenesulfonyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2490712.png)

![N-(3-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2490716.png)

![2-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]-4,6-dimethylpyrimidine](/img/structure/B2490719.png)

![2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2490720.png)